molecular formula C18H19N3O3S B2661091 4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-78-3

4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2661091
CAS No.: 868978-78-3
M. Wt: 357.43
InChI Key: YOKNHVYTEBJGCC-UHFFFAOYSA-N
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Description

4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates two prominent pharmacophores: a benzenesulfonamide group and a 7-methylimidazo[1,2-a]pyridine scaffold. The sulfonamide functional group is a versatile moiety known for its ability to form strong hydrogen bonds and electrostatic interactions with various enzyme targets . Compounds containing this group have demonstrated a wide range of bioactivities and have been extensively investigated as inhibitors for enzymes like carbonic anhydrase, as well as in the development of agents with antibacterial, antitumor, and anticonvulsant properties . The imidazo[1,2-a]pyridine core is a privileged structure in pharmaceutical research, frequently found in molecules with diverse therapeutic applications . This fused bicyclic system is a common feature in ligands for various biological targets. Scientific literature indicates that derivatives containing this scaffold are actively studied for their potential effects in areas such as hyperproliferative and inflammatory diseases . The specific research applications of this compound are derived from the synergistic combination of these two key structural components. Researchers can leverage this molecule as a key intermediate or a lead compound for the synthesis of novel derivatives, or as a pharmacological tool for probing biological systems and protein-ligand interactions. The presence of the acetyl group offers a potential site for further chemical modification, allowing for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

4-acetyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-13-8-10-21-12-16(20-18(21)11-13)7-9-19-25(23,24)17-5-3-15(4-6-17)14(2)22/h3-6,8,10-12,19H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKNHVYTEBJGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. One common route involves the condensation of 2-aminopyridine with an appropriate bromoketone to form the imidazo[1,2-a]pyridine core . This intermediate can then be further functionalized through various reactions, including acetylation and sulfonamide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the imidazo[1,2-a]pyridine moiety.

    Substitution: Various substitution reactions can be performed on the aromatic rings and the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to effects such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, a comparative analysis with analogous compounds is presented below. Key structural and functional distinctions are highlighted.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents/Modifications Potential Target/Activity
4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide Benzenesulfonamide + imidazopyridine 4-acetyl, 7-methylimidazo[1,2-a]pyridine, ethyl linker Hypothesized: Kinase or CA inhibition
7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Patent Example 25) Pyrido[1,2-a]pyrimidin-4-one + pyrazolopyridine 4-ethyl-6-methylpyrazolo[1,5-a]pyridine, dimethylaminopyrrolidine Likely: Kinase inhibitor (e.g., JAK/STAT)
2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-7-{[2-(morpholin-4-yl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one (Patent Example 30) Pyrido[1,2-a]pyrimidin-4-one + pyrazolopyridine Morpholinoethylamino, 4-ethyl-6-methylpyrazolo[1,5-a]pyridine Potential: Anticancer agent (DNA-PK or PI3K inhibition)

Key Observations:

Core Heterocycles: The target compound employs an imidazopyridine system, whereas Patent Examples 25 and 30 use pyrazolopyridine fused with pyrido-pyrimidinone cores.

Substituent Effects: The 4-acetyl group in the target compound may enhance solubility or act as a hydrogen-bond acceptor, contrasting with the morpholinoethylamino (Patent 30) or dimethylaminopyrrolidine (Patent 25) groups, which introduce basicity and conformational flexibility for target engagement.

Linker Diversity: The ethylamine linker in the target compound is shorter than the morpholinoethyl or pyrrolidine linkers in the patent examples. This could influence binding kinetics (e.g., residence time) or metabolic stability.

Research Findings and Limitations

  • Activity Gaps: While patent compounds demonstrate IC50 values in low nanomolar ranges for kinase targets, analogous data for the target molecule remain unreported.
  • Synthetic Challenges: The acetyl-sulfonamide group may introduce stability issues (e.g., hydrolysis) compared to the more robust pyrimidinone cores in patent examples.

Biological Activity

The compound 4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic molecule belonging to the imidazopyridine class, characterized by its sulfonamide and acetyl functional groups. Its molecular formula is C16H18N3O2SC_{16}H_{18}N_{3}O_{2}S, with a molecular weight of approximately 330.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The structure of 4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide includes:

  • Imidazo[1,2-a]pyridine moiety : Known for its diverse biological activities.
  • Sulfonamide group : Enhances pharmacological properties and interaction with biological targets.
  • Acetyl group : Contributes to the compound's reactivity and solubility.

Biological Activity Overview

Research indicates that compounds in the imidazopyridine class possess various biological activities, including:

  • Anticancer properties : Inhibition of tumor cell proliferation.
  • Antimicrobial activity : Potential effectiveness against bacterial infections.
  • Enzyme inhibition : Interaction with specific enzymes relevant to disease pathways.

The biological activity of 4-acetyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide may involve:

  • Enzyme inhibition : Targeting enzymes involved in cancer cell metabolism or survival.
  • Binding affinity studies : Investigating interactions with receptors or proteins associated with disease mechanisms.

Anticancer Activity

Several studies have focused on the anticancer potential of imidazopyridine derivatives. For instance, derivatives have shown significant cytotoxic effects against various tumor cell lines. A study demonstrated that certain structural modifications led to enhanced potency against human lung adenocarcinoma and melanoma cells, indicating a promising avenue for further development in cancer therapeutics .

Antimicrobial Properties

Research has also highlighted the antimicrobial capabilities of similar compounds. The disc diffusion method has been employed to assess antibacterial activity, revealing that certain derivatives exhibit significant effects compared to standard drugs . This suggests potential applications in treating bacterial infections.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AnticancerCytotoxic effects on tumor cell lines
AntimicrobialSignificant antibacterial activity
Enzyme InhibitionPotential interactions with metabolic enzymes

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of imidazopyridine derivatives using proliferation assays on A549 (lung adenocarcinoma) and WM115 (malignant melanoma) cells. Results indicated a dose-dependent response leading to apoptosis via caspase activation .
  • Antibacterial Testing : Another investigation utilized the disc diffusion method to evaluate antibacterial properties against various strains, confirming that certain derivatives showed comparable efficacy to established antibiotics .

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